5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromo-1H-pyrazole intermediate, which is then reacted with azetidine derivatives under controlled conditions to form the azetidinylmethyl intermediate. This intermediate is subsequently cyclized with appropriate reagents to form the final oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine substituent on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
Scientific Research Applications
5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole stands out due to its unique combination of the pyrazole, azetidine, and oxadiazole rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H14BrN5O |
---|---|
Molecular Weight |
312.17 g/mol |
IUPAC Name |
5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14BrN5O/c1-8-14-11(18-15-8)7-16-3-9(4-16)5-17-6-10(12)2-13-17/h2,6,9H,3-5,7H2,1H3 |
InChI Key |
PJPHEZLALYCDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.